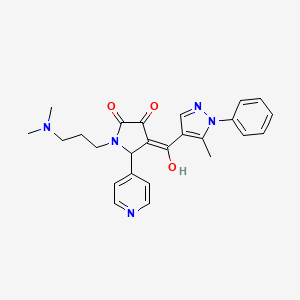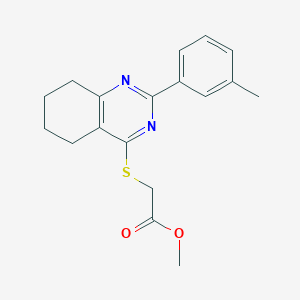
Methyl 2-((2-(m-tolyl)-5,6,7,8-tetrahydroquinazolin-4-yl)thio)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 2-((2-(m-tolyl)-5,6,7,8-tetrahydroquinazolin-4-yl)thio)acetate” is a complex organic compound. It contains a methyl ester group (-COOCH3), a thioether group (-S-), and a tetrahydroquinazoline group, which is a bicyclic structure containing a benzene ring fused to a piperazine ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the bicyclic tetrahydroquinazoline group. The presence of the sulfur atom in the thioether group could potentially introduce some interesting electronic effects .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can often be predicted based on its functional groups. For example, we might expect this compound to have somewhat polar character due to the presence of the ester group .科学的研究の応用
Synthesis and Characterization
Research has shown the synthesis and characterization of related heterocyclic compounds, highlighting the versatility and reactivity of these chemical structures. For instance, a study explored the synthesis of new N‐(Aryl)‐5‐((quinolin‐8-yloxy)methyl)‐1,3,4‐oxa/Thiadiazol‐2‐amines and 4‐Aryl‐5‐((quinolin‐8-yloxy)methyl)‐2H‐1,2,4‐triazole‐3(4H)‐thiones. These compounds were synthesized through a series of reactions starting from quinolin-8-yloxy acetate, further highlighting the complexity and utility of such molecules in synthetic chemistry (Saeed et al., 2014).
Antimicrobial and Antitumor Activities
Some derivatives of similar structures have been investigated for their antimicrobial and antitumor activities. For example, the synthesis of some new hydrazones from the quinazolinone moiety has led to compounds with potential applications in developing new therapeutic agents. These compounds were synthesized from anthranilic acid, showing a pathway to diversify the quinazolin-4-one moiety and explore its biological activities (Al-ALAAF & Al-iraqi, 2021).
Catalysis and Chemical Reactions
The chemical versatility of these compounds extends to catalysis and facilitating various chemical reactions. A study presented the synthesis, characterization, and application of novel methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)alkanoates with potential anti-cancer activity. These compounds were designed as inhibitors for methionine synthase, showcasing their potential in medicinal chemistry and as tools in synthetic organic chemistry (Elfekki et al., 2014).
Molecular Modeling and Drug Design
The synthesis and biological evaluation of a new quinazolinone-based derivative as a potent dual inhibitor for VEGFR-2 and EGFR tyrosine kinases highlight the role of these compounds in drug design and development. This study underscores the importance of structural modifications to achieve desired biological activities and the potential of quinazolinone derivatives in targeted cancer therapy (Riadi et al., 2021).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl 2-[[2-(3-methylphenyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-12-6-5-7-13(10-12)17-19-15-9-4-3-8-14(15)18(20-17)23-11-16(21)22-2/h5-7,10H,3-4,8-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLCKBZHEDPNRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(CCCC3)C(=N2)SCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((2-(m-tolyl)-5,6,7,8-tetrahydroquinazolin-4-yl)thio)acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2611707.png)
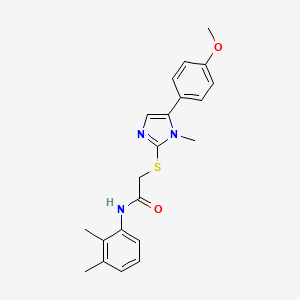

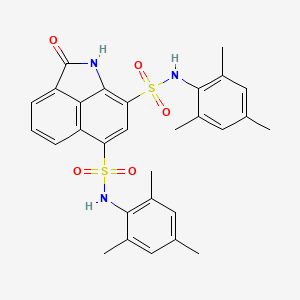
![1-(4-Methoxyphenyl)-4-[3-(piperidin-1-ylsulfonyl)pyridin-2-yl]piperazine](/img/structure/B2611711.png)

![5-((4-Benzhydrylpiperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2611714.png)
![2-[[1-[2-(3-Chlorophenoxy)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2611716.png)
![1-[(4-Methylphenyl)methyl]-2-thiophen-2-ylbenzimidazole](/img/structure/B2611717.png)
![6-((4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)sulfonyl)-2-methylbenzo[d]thiazole](/img/structure/B2611718.png)
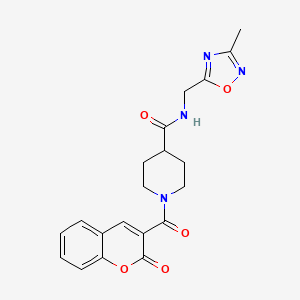

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5-chloropyridin-2-yl)oxalamide](/img/structure/B2611729.png)
